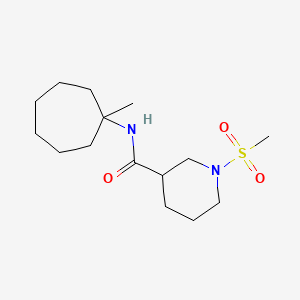

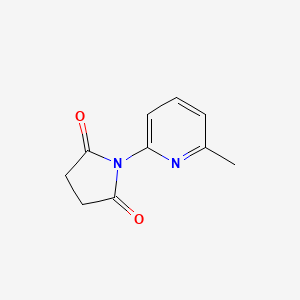

![molecular formula C19H17ClN4O2S B5522819 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522819.png)

4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the family of triazole derivatives, which are notable for their wide range of applications in medicinal chemistry due to their diverse biological activities. These compounds often serve as a scaffold for the development of new pharmaceuticals and materials due to their unique structural features.

Synthesis Analysis

Triazole derivatives are synthesized through a multistep process that typically involves the cyclization of dithiocarbazinate with hydrazine hydrate, followed by condensation with various aldehydes to form Schiff bases. This synthesis pathway allows for the introduction of diverse substituents, enabling the creation of a vast library of compounds with varied properties (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been characterized using techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy. These analyses reveal strong intermolecular hydrogen bonding, which contributes to the stability and reactivity of these compounds (Şahin et al., 2014).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including condensation, cyclization, and substitution, which are essential for the modification of their structural and biological properties. These reactions enable the introduction of different functional groups, thereby expanding their application scope (Aly et al., 2011).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. These compounds exhibit a range of melting points and are generally characterized by good solubility in organic solvents, which is significant for their application in various fields (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and interactions with biological targets, are key factors in their application in medicinal chemistry and material science. Their ability to form stable complexes with metals and to act as ligands in coordination chemistry expands their utility beyond biological applications (Labanauskas et al., 2001).

Scientific Research Applications

Electrochemical Behavior

- Electrochemical studies of related triazole derivatives, like 4-amino-3-thio-5-phenyl-1,2,4-triazole, have been conducted. These compounds exhibit redox behavior and undergo an oxidation process followed by dimerization. This understanding is critical in electrochemical applications (Fotouhi, Hajilari, & Heravi, 2002).

Antimicrobial Activities

- Triazole derivatives have shown potential in antimicrobial applications. For instance, compounds like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and demonstrated good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Structural Analysis and Molecular Docking

- Detailed structural analysis and molecular docking studies have been performed on triazole derivatives. These studies provide insights into the molecule's stability, chemical reactivity, and potential inhibitory activity against diseases like tuberculosis (Kumar et al., 2021).

Corrosion Inhibition

- Certain triazole derivatives have been investigated as corrosion inhibitors. For example, Schiff's bases derived from triazoles have shown significant inhibition efficiency for mild steel in acidic solutions, indicating their potential use in corrosion protection applications (Ansari, Quraishi, & Singh, 2014).

Synthesis of Novel Heterocyclic Compounds

- Triazole derivatives are key in the synthesis of new heterocyclic compounds. These synthesized compounds have been evaluated for antimicrobial activity, with several showing excellent antibacterial activity against Gram-negative bacteria (Aly, Abdel-Aziz, & Gad, 2011).

properties

IUPAC Name |

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-25-16-9-8-14(11-17(16)26-2)18-22-23-19(27)24(18)21-12-15(20)10-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,27)/b15-10-,21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZVNKLIKIFAKN-ZNGUSHDYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

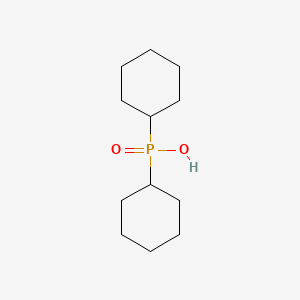

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

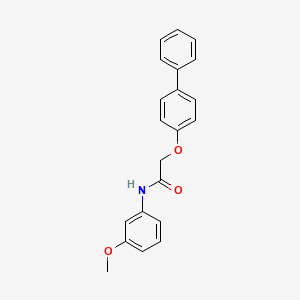

![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

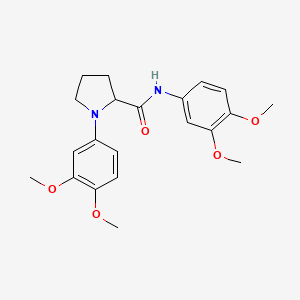

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5522762.png)

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5522814.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)

![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)

![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)